molecular formula C7H12ClNO2 B2814024 Methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate;hydrochloride CAS No. 2490374-73-5

Methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate;hydrochloride

Cat. No. B2814024
CAS RN: 2490374-73-5
M. Wt: 177.63
InChI Key: FYUUGIQLWGRDKQ-UHFFFAOYSA-N
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Description

Methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate;hydrochloride, also known as MMPC, is a chemical compound that has been of great interest to scientists due to its potential applications in the field of pharmacology. It is a synthetic compound that has been found to exhibit various biochemical and physiological effects in laboratory experiments.

Scientific Research Applications

Novel Aziridine Esters Synthesis

Methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate; hydrochloride demonstrates its applicability in the synthesis of novel aziridine esters through the addition of aromatic nitrogen heterocycles to a 2H-azirine-3-carboxylic ester. The process efficiently alkylates various five-membered aromatic heterocycles. Particularly, heterocycles with an α-carbonyl substituent, upon reaction with TFA, yield pyrroloimidazoles alongside 2,6-dichlorobenzaldehyde production (Alves et al., 2000).

Synthesis of α-Aminopyrrole Derivatives

The compound is also central to the synthesis of α-aminopyrrole derivatives. A method has been developed that transforms 4-methyleneisoxazol-3-ones into methyl 5-aminopyrrole-3-carboxylates via a process that includes cyanide Michael addition, methylation, and reductive isoxazole-pyrrole transformation. This transformation showcases the compound's reactivity and its potential in creating complex pyrrole-containing structures, which are of interest due to their biological activity (Galenko et al., 2019).

Lewis Acid-Promoted Cascade Reactions

Furthermore, methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate; hydrochloride is involved in Lewis acid-promoted cascade reactions with primary amine, 2-butynedioate, and propargylic alcohol. This procedure efficiently constructs 1,2-dihydropyridine-5,6-dicarboxylates and, notably, 1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-diones when methylamine is used as the primary amine. Such synthetic approaches are valuable for the rapid assembly of heterocyclic compounds that have potential pharmaceutical applications (Yin et al., 2013).

Analgesic Agents Synthesis

The compound's derivatives, specifically methyl 5-hydroxy-3- or 4-methyl-5-trichloro[trifluoro]methyl-4,5-dihydro-1H-pyrazole-1-carboxylate, have been studied for their crystal structures and potential as novel analgesic agents. These studies involve X-ray diffractometry and computational investigation, highlighting the compound's importance in the development of new pain management solutions (Machado et al., 2009).

properties

IUPAC Name

methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-7(6(9)10-2)4-3-5-8-7;/h3-4,8H,5H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUUGIQLWGRDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CCN1)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methyl-1,2-dihydropyrrole-5-carboxylate;hydrochloride

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